molecular formula C8H14O3 B2924856 Methyl 3-(oxolan-2-yl)propanoate CAS No. 69248-88-0

Methyl 3-(oxolan-2-yl)propanoate

Cat. No.: B2924856
CAS No.: 69248-88-0
M. Wt: 158.197
InChI Key: GLKTYFYIRDOBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(oxolan-2-yl)propanoate: is an organic compound with the molecular formula C8H14O3. It is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications. The compound features a propanoate group attached to an oxolane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(oxolan-2-yl)propanoate can be synthesized through esterification reactions involving oxolane derivatives and propanoic acid. One common method involves the reaction of oxolane-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxolan-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized derivatives.

Scientific Research Applications

Methyl 3-(oxolan-2-yl)propanoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(oxolan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active oxolane derivative, which can then participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

  • Methyl 3-(oxolan-2-ylformamido)propanoate
  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
  • Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate

Comparison: Methyl 3-(oxolan-2-yl)propanoate is unique due to its specific oxolane ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable scaffold in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 3-(oxolan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-8(9)5-4-7-3-2-6-11-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKTYFYIRDOBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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